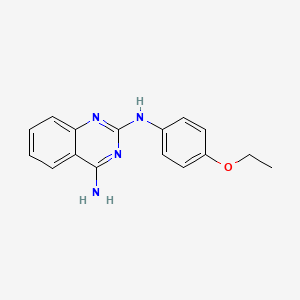![molecular formula C17H21N3O2 B7637979 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one typically involves the reaction of quinazolinone derivatives with azepane-containing intermediates. One common method involves the condensation of 2-methylquinazolin-4-one with 2-(azepan-1-yl)-2-oxoethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced quinazolinone analogs .
Scientific Research Applications
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a seven-membered nitrogen-containing ring.
Benzodiazepines: Compounds with a fused benzene and diazepine ring system.
Oxazepines: Compounds with an oxygen and nitrogen-containing seven-membered ring.
Thiazepines: Compounds with a sulfur and nitrogen-containing seven-membered ring.
Uniqueness
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is unique due to its specific combination of a quinazolinone core with an azepane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-15-9-5-4-8-14(15)17(22)20(13)12-16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAMTQBRVLTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)
![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)
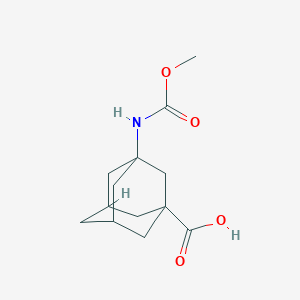

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)
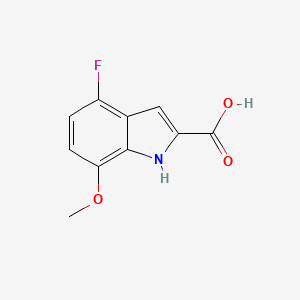
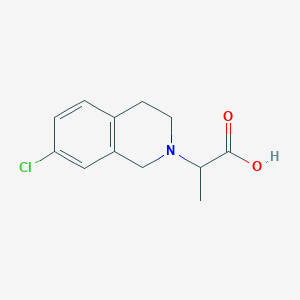
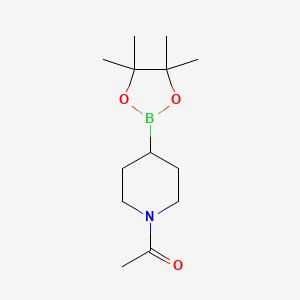
![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
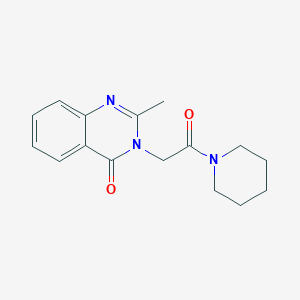
![1-[2-(3-Chlorophenyl)ethyl]-3-methylthiourea](/img/structure/B7637988.png)
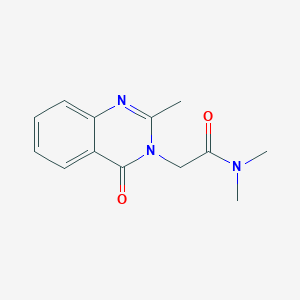
![3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7638009.png)
